![molecular formula C13H18ClNO2 B2504307 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride CAS No. 18714-20-0](/img/structure/B2504307.png)
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride
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Overview
Description
1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride, also known as MPP+, is a chemical compound that is commonly used in scientific research. It is a neurotoxin that can be synthesized in the laboratory and has been used to study the mechanisms of Parkinson's disease.
Scientific Research Applications
Enzyme Inhibition and Diabetes Treatment :
- A study by Latli et al. (2017) reported on potent and selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1. These inhibitors, which include 1-methyl-4-phenylpiperidine derivatives, have potential applications in the treatment of type-2 diabetes. The research focused on developing drug candidates labeled with carbon-13 and carbon-14 to facilitate studies on drug metabolism and pharmacokinetics (Latli et al., 2017).
Local Anesthetic Properties :
- Isonipecaine, a derivative of 1-methyl-4-phenylpiperidine-2-carboxylic acid, was found to possess considerable local anesthetic properties in a study conducted by Way (1946). This research highlighted its potential use in medical applications due to its structural relationships with other anesthetic compounds (Way, 1946).
Crystal Structure Analysis :
- The crystal structure of pethidine hydrochloride, a related compound to 1-methyl-4-phenylpiperidine-2-carboxylic acid, was determined in a study by Tillack et al. (1974). Understanding the crystal structure is crucial for drug development and pharmaceutical research (Tillack et al., 1974).
Mechanism of Action
Target of Action
The primary target of 1-Methyl-4-phenylpiperidine-2-carboxylic acid hydrochloride is the central nervous system (CNS) μ-opioid receptor . This receptor plays a crucial role in the perception of pain and the body’s response to it .
Mode of Action
This compound functions as an analgesic due to its interaction with the CNS μ-opioid receptor . It acts as an agonist at this receptor, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, it has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The compound’s interaction with the μ-opioid receptor affects the pain perception pathway . This interaction inhibits the transmission of pain signals, thereby reducing the perception of pain . The compound’s antishivering effects are thought to result from the activation of k-opioid receptors .
Pharmacokinetics
This compound has 65% first-pass uptake by the lungs with higher plasma protein binding than morphine . Normeperidine, an active metabolite of the compound, has analgesic activity and a potency twice that of the parent compound . Normeperidine has a longer elimination half-life than the parent compound and can accumulate in patients with renal disease, potentially leading to seizures .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pain signal transmission and CNS depression . This results in reduced pain perception and potential antishivering effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s pharmacokinetics can be affected by the patient’s renal function . Accumulation of the compound’s metabolite, normeperidine, can occur in patients with renal disease, potentially leading to seizures .
properties
IUPAC Name |
1-methyl-4-phenylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10;/h2-6,11-12H,7-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBICJZSLNDLMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C(=O)O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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